molecular formula C16H17NO2 B6351130 2-Hydroxy-N-(4-isopropylphenyl)benzamide CAS No. 224814-90-8

2-Hydroxy-N-(4-isopropylphenyl)benzamide

Cat. No.: B6351130
CAS No.: 224814-90-8
M. Wt: 255.31 g/mol
InChI Key: CVUDMYZNTCVWMV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-isopropylphenyl)benzamide is a chemical compound with the molecular formula C16H17NO2. It is a benzamide derivative, characterized by the presence of a hydroxyl group and an isopropylphenyl group attached to the benzamide structure. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper, due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(4-isopropylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-isopropylphenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

2-Hydroxy-N-(4-isopropylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)benzamide
  • 2-Hydroxy-N-(4-hydroxyphenyl)benzamide
  • N-(4-methylphenyl)benzamide

Uniqueness

2-Hydroxy-N-(4-isopropylphenyl)benzamide is unique due to the presence of both a hydroxyl group and an isopropylphenyl group, which confer distinct chemical and biological properties.

Biological Activity

2-Hydroxy-N-(4-isopropylphenyl)benzamide, also known as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO2
  • Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group in the structure may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.

1. Enzyme Inhibition

Research indicates that derivatives of benzamides, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that related compounds can inhibit urease activity, a critical enzyme in nitrogen metabolism:

CompoundIC50 (nM)Type of Inhibition
This compoundTBDMixed-type
Standard Inhibitor (Thiourea)472.1 ± 135.1-

This data suggests that the compound may serve as a potent urease inhibitor, potentially useful in treating conditions related to urea metabolism .

3. Antioxidant Properties

The hydroxyl group in the compound's structure contributes to its potential antioxidant activity. Compounds with similar functional groups have shown radical-scavenging abilities comparable to well-known antioxidants like resveratrol . This property is particularly relevant in mitigating oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological potential of benzamide derivatives:

  • Study on Urease Inhibition : A study involving a series of benzamide derivatives demonstrated that modifications at the phenyl ring significantly affected urease inhibition potency. The findings suggest that structural variations can lead to enhanced biological activity .
  • Antimicrobial Screening : In another investigation, various benzamide derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds exhibiting structural similarities to this compound showed promising results, indicating potential therapeutic applications in infectious diseases .

Properties

IUPAC Name

2-hydroxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDMYZNTCVWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247854
Record name 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224814-90-8
Record name 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224814-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was obtained as a white solid starting from acetylsalicyclic acid and 4isopropylaniline using the same procedure described in example 5.
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